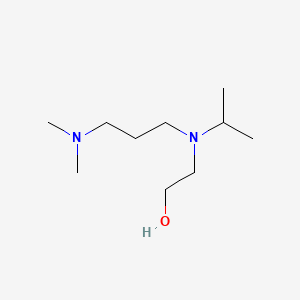
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol is a chemical compound with the molecular formula C10H24N2O and a molecular weight of 188.31 g/mol . It is an achiral molecule, meaning it does not have any stereocenters or E/Z centers . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol typically involves the reaction of 3-(dimethylamino)propylamine with isopropylamine and ethylene oxide . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a component in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-(Dimethylamino)propyl)amino)ethanol: This compound is similar in structure but lacks the isopropyl group.
3-(Dimethylamino)propylamine: This compound is a precursor in the synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol.
Isopropylamine: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
85153-27-1 |
|---|---|
Fórmula molecular |
C10H24N2O |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-10(2)12(8-9-13)7-5-6-11(3)4/h10,13H,5-9H2,1-4H3 |
Clave InChI |
ZQXHBNTVWLJFAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCN(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


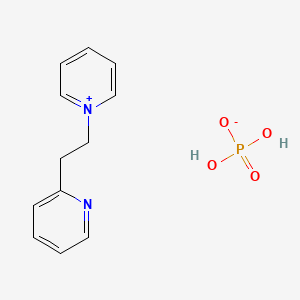
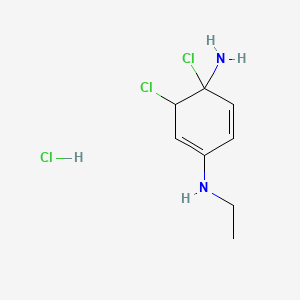
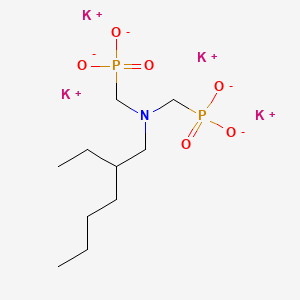

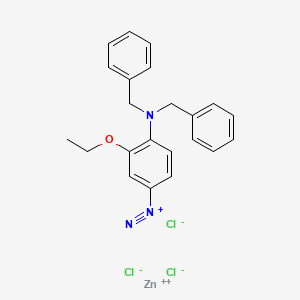


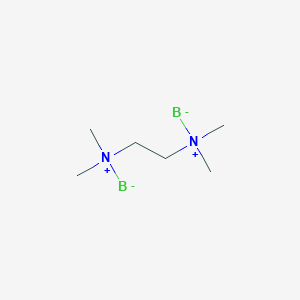
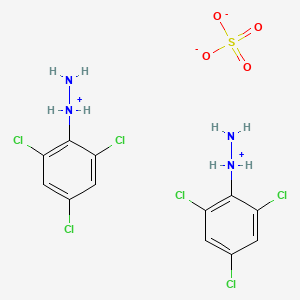
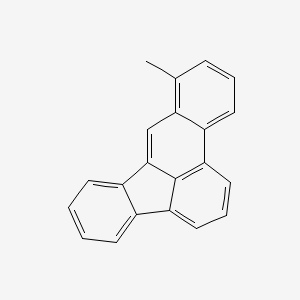
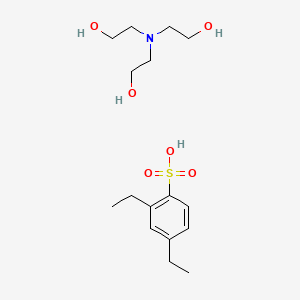

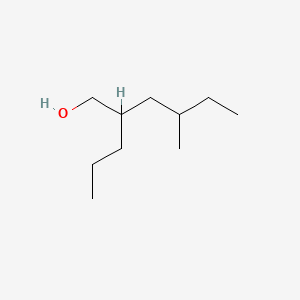
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
